(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide
Description
Key structural elements include:
- Thioureido group: Linked to a 3,5-bis(trifluoromethyl)phenyl moiety, a motif associated with enhanced lipophilicity and metabolic stability in bioactive compounds .
- tert-Butyldiphenylsilyl (TBDPS) ether: A bulky protecting group that likely improves membrane permeability and delays enzymatic degradation .
- Quinolin-4-yl and quinuclidinyl moieties: These nitrogen-containing heterocycles are common in alkaloids and enzyme inhibitors, suggesting possible interactions with biological targets such as kinases or receptors .
- Stereochemical complexity: The (2S,3R) configuration and multiple stereocenters in the quinuclidine ring imply strict three-dimensional binding requirements, which could be critical for target specificity .
While direct evidence of its bioactivity is unavailable, structural analogs (e.g., thioureido-containing compounds) have demonstrated cytotoxic, antibacterial, and enzyme-modulating properties . Its synthesis and structural characterization likely employ crystallographic methods (e.g., SHELX software for X-ray refinement) and chromatographic techniques .
Properties
Molecular Formula |
C48H51F6N5O2SSi |
|---|---|
Molecular Weight |
904.1 g/mol |
IUPAC Name |
(2S,3R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3-[tert-butyl(diphenyl)silyl]oxy-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]butanamide |
InChI |
InChI=1S/C48H51F6N5O2SSi/c1-6-31-29-59-24-22-32(31)25-41(59)43(39-21-23-55-40-20-14-13-19-38(39)40)57-44(60)42(58-45(62)56-35-27-33(47(49,50)51)26-34(28-35)48(52,53)54)30(2)61-63(46(3,4)5,36-15-9-7-10-16-36)37-17-11-8-12-18-37/h6-21,23,26-28,30-32,41-43H,1,22,24-25,29H2,2-5H3,(H,57,60)(H2,56,58,62)/t30-,31+,32+,41+,42+,43+/m1/s1 |
InChI Key |
SSWZBDWQWOEADT-YXSARBTGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(C1CC2CCN1CC2C=C)C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound (2S,3R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-quinolin-4-yl((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide represents a complex structure with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiourea moiety : Known for its role in various biological activities.
- Trifluoromethyl groups : These enhance lipophilicity and metabolic stability.
- Quinoline and quinuclidine derivatives : Associated with diverse pharmacological effects.
- Antimicrobial Activity : Thiourea derivatives have been shown to exhibit antimicrobial properties. For instance, compounds containing thiourea moieties have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives can inhibit bacterial growth at concentrations as low as 6 mg/mL .
- Antimalarial Properties : Research has highlighted the potential of thiourea-containing compounds as antimalarial agents. For example, analogues with thiourea functionalities exhibited significant growth inhibition against Plasmodium falciparum, with IC50 values ranging from 100 to 650 nM .
- Tyrosinase Inhibition : The compound may also function as a tyrosinase inhibitor, which is crucial for therapeutic and cosmetic applications. Thiourea derivatives have been identified as effective inhibitors of this enzyme, suggesting potential applications in skin whitening agents .
Case Studies
- Antibacterial Activity : A study evaluated various thiourea derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the thiourea structure could enhance activity against these pathogens .
- Antimalarial Studies : In a series of experiments involving polyamine analogues with thiourea groups, compounds were found to arrest parasitic growth within 24 hours of exposure. This effect was attributed to cytotoxicity selective to malaria parasites .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity distinguishes it from simpler analogs. Below is a comparative analysis with key analogs and their properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Structural Complexity and Target Specificity: The target compound’s quinuclidine and quinoline groups may enable interactions with chiral binding pockets (e.g., neurotransmitter receptors or kinases), unlike the simpler benzyl analog .
Metabolic Stability :
- The TBDPS ether likely reduces oxidative metabolism, extending half-life relative to compounds with unprotected hydroxyl groups .
Bioactivity Profile :
- While the benzyl analog in is associated with pesticidal activity, the target compound’s nitrogen-rich structure aligns with cytotoxic alkaloids (e.g., ferroptosis inducers in cancer cells) .
Synthetic Challenges :
- The target compound’s stereochemical complexity requires advanced asymmetric synthesis techniques, whereas the analog in can be synthesized via standard thiourea coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
